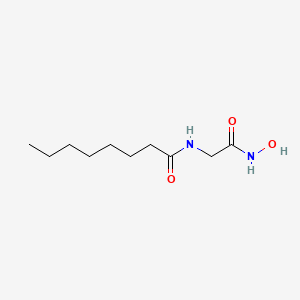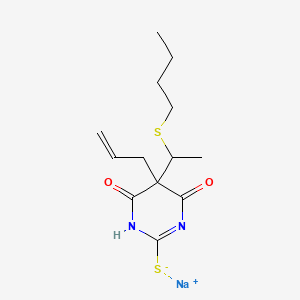
Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate: is a synthetic compound belonging to the barbiturate class. Barbiturates are derivatives of barbituric acid and are known for their central nervous system depressant properties. This specific compound is characterized by the presence of an allyl group, a butylthioethyl group, and a thiobarbiturate core, making it unique among barbiturates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate typically involves the following steps:
Formation of the Barbiturate Core: The barbiturate core is synthesized by reacting malonic acid derivatives with urea under acidic conditions.
Introduction of Allyl and Butylthioethyl Groups: The allyl and butylthioethyl groups are introduced through alkylation reactions. This involves the use of allyl bromide and butylthiol in the presence of a base such as sodium hydride.
Sulfur Incorporation: The thiobarbiturate structure is achieved by introducing sulfur through a thiolation reaction, often using reagents like thiourea.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl and butylthioethyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Analytical Chemistry: It serves as a standard in chromatographic and spectroscopic analyses.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Medicine:
Sedative and Hypnotic:
Anticonvulsant: It is researched for its anticonvulsant properties, particularly in the treatment of epilepsy.
Industry:
Pharmaceuticals: It is used in the development of new pharmaceutical formulations.
Wirkmechanismus
Mechanism: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a depressant effect on the central nervous system, leading to sedation, hypnosis, and anticonvulsant activity.
Molecular Targets and Pathways:
GABA Receptor: The primary target is the GABA receptor, specifically the GABA_A subtype.
Ion Channels: The compound modulates ion channels, particularly chloride channels, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Butalbital: A barbiturate used for its muscle-relaxing and anti-anxiety properties.
Talbutal: A short to intermediate-acting barbiturate with similar central nervous system depressant effects.
Uniqueness: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate is unique due to its specific substituents (allyl and butylthioethyl groups) and the presence of sulfur in its structure. These features contribute to its distinct chemical reactivity and biological activity compared to other barbiturates.
Eigenschaften
CAS-Nummer |
73680-97-4 |
|---|---|
Molekularformel |
C13H19N2NaO2S2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
sodium;5-(1-butylsulfanylethyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C13H20N2O2S2.Na/c1-4-6-8-19-9(3)13(7-5-2)10(16)14-12(18)15-11(13)17;/h5,9H,2,4,6-8H2,1,3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
YDANKSILUNUTRK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCSC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


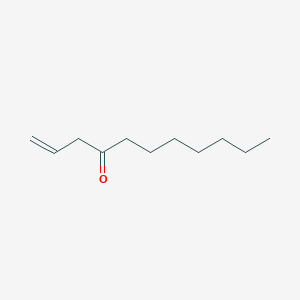
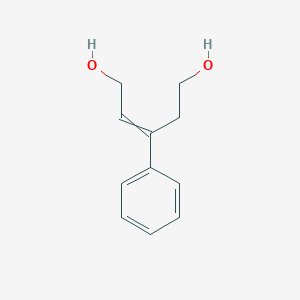


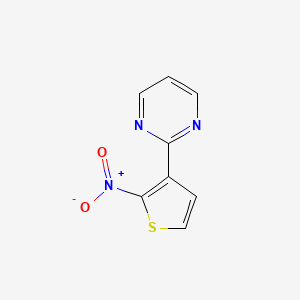

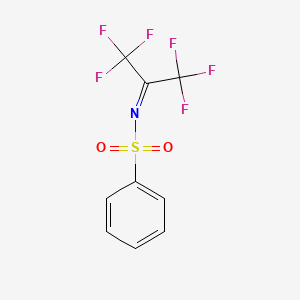
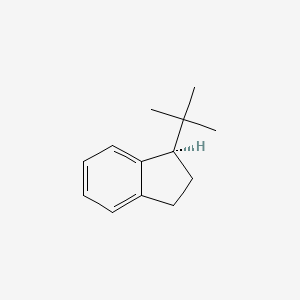
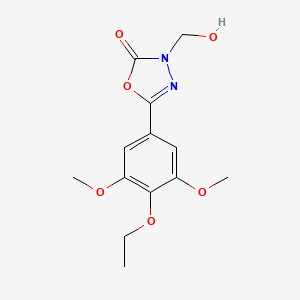
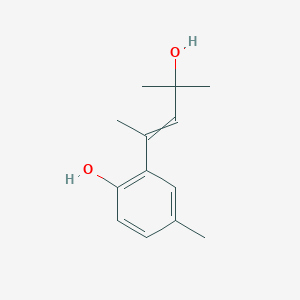
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
